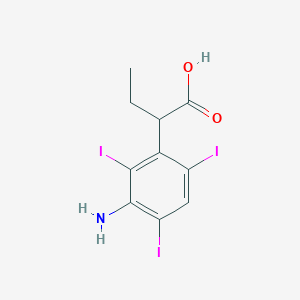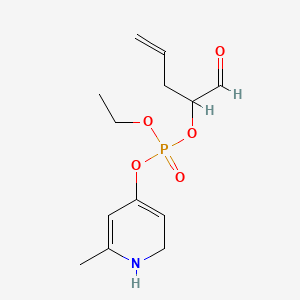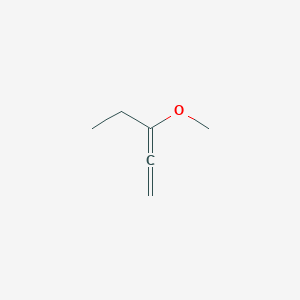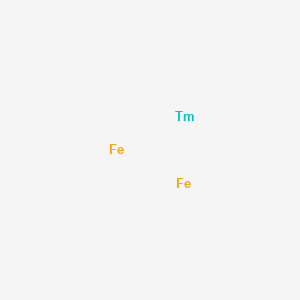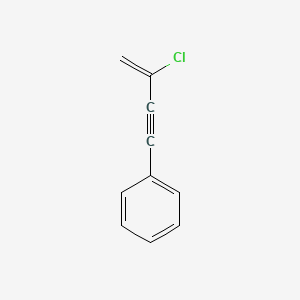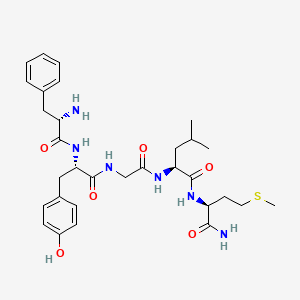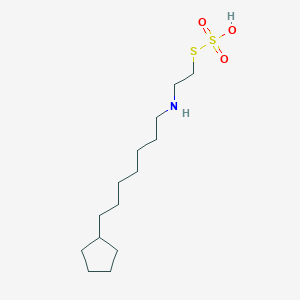
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates Thiosulfates are known for their sulfur-containing functional groups, which impart unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate typically involves the reaction of 2-bromoethylammonium bromide with sodium ethanethiosulfonate in isopropanol. The reaction mixture is boiled for several hours, followed by the addition of diethyl ether to precipitate the product . This method ensures the formation of the desired thiosulfate compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiosulfate compounds.
Applications De Recherche Scientifique
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential radioprotective effects and its role in sulfur metabolism.
Medicine: Explored for its potential use in reducing ototoxicity associated with certain chemotherapy drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound acts as a sulfur donor, participating in various biochemical reactions. It can modulate the activity of enzymes involved in sulfur assimilation and detoxification processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfocysteine: Another sulfur-containing amino acid derivative with similar biochemical properties.
Aminoethyl ethanethiosulfonate: A related thiosulfate compound with similar synthetic routes and applications.
Aminoethyl thiophosphoric acid: A compound with similar sulfur-donating properties but different chemical structure.
Uniqueness
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate is unique due to its specific cyclopentylheptyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiosulfate compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
21209-08-5 |
|---|---|
Formule moléculaire |
C14H29NO3S2 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
7-(2-sulfosulfanylethylamino)heptylcyclopentane |
InChI |
InChI=1S/C14H29NO3S2/c16-20(17,18)19-13-12-15-11-7-3-1-2-4-8-14-9-5-6-10-14/h14-15H,1-13H2,(H,16,17,18) |
Clé InChI |
AUYGGAVPNCGUSB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


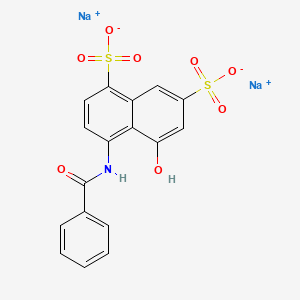
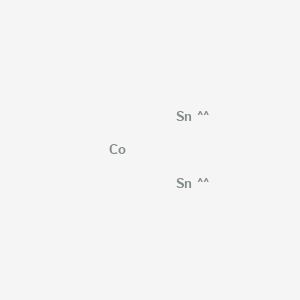

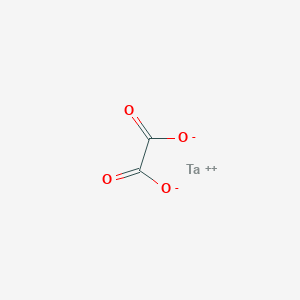
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)

